Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester
Description
This compound belongs to the broader class of carbanilic acid derivatives, which are known for their structural versatility and applications in agrochemicals, pharmaceuticals, and materials science.
Properties
CAS No. |
33531-37-2 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1-propylpiperidin-4-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-19-11-8-15(9-12-19)21-17(20)18-16-13(2)6-5-7-14(16)3/h5-7,15H,4,8-12H2,1-3H3,(H,18,20) |
InChI Key |
XGGVMZAOGRFJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis Starting from 3,5-Dimethylnitrobenzene
- Step 1: Nitration
3,5-Dimethylnitrobenzene is nitrated using a mixture of nitric acid and concentrated sulfuric acid to yield 3,5-dimethyl-1,2-dinitrobenzene as an intermediate. - Step 2: Catalytic Hydrogenation
The dinitro intermediate is subjected to Pd/C catalyzed hydrogenation in ethanol, reducing the nitro groups to amino groups, producing 3,5-dimethyl-1,2-phenylenediamine. - Step 3: Cyclization
The diamine intermediate reacts with n-butyric acid in polyphosphoric acid to form 2-n-propyl-4,6-dimethylbenzimidazole. - Step 4: Oxidation
Air oxidation catalyzed by cobalt salts in acetic acid converts the methyl group at the 6-position to a carboxylic acid, yielding 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid.
This process is efficient, with yields reported up to 73.2%, and is suitable for industrial scale-up due to simple operation and solvent recovery.
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Nitration | HNO3 / H2SO4 | 3,5-Dimethyl-1,2-dinitrobenzene | - |
| 2 | Hydrogenation | Pd/C, Ethanol, H2 | 3,5-Dimethyl-1,2-phenylenediamine | - |
| 3 | Cyclization | Polyphosphoric acid, n-butyric acid | 2-n-Propyl-4,6-dimethylbenzimidazole | - |
| 4 | Oxidation | Co salt, Acetic acid, Air | 2-n-Propyl-4-methylbenzimidazole-6-carboxylic acid | 73.2 |
Preparation of the N-Propyl-4-Piperidinyl Ester Moiety
The piperidine ring substituted with an N-propyl group is typically introduced via carbamate ester formation involving piperidine derivatives.
Carbamate Ester Formation
- The carboxylic acid intermediate (e.g., 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid) is activated, often by conversion to an acid chloride or using carbonyldiimidazole (CDI) or chloroformic acid esters.
- The activated acid reacts with 4-piperidinol or a suitable N-propyl-4-piperidine derivative to form the carbamate ester.
- Examples from related patents show the use of chloroformic acid esters reacting with amino-substituted piperidines to yield carbamic acid ester derivatives in moderate yields (~55-60%).
Piperidine Derivative Preparation and Functionalization
- Piperidine derivatives are often synthesized or modified via stereoselective methods including hydrogenation of pyridine precursors, intramolecular cyclization, or radical-mediated cyclizations.
- For the N-propyl substitution, alkylation of 4-piperidinol or 4-aminopiperidine with propyl halides or via reductive amination is common.
- The piperidine nitrogen then acts as the nucleophile in carbamate formation.
General Synthetic Strategy for Carbanilic Acid, 2,6-dimethyl-, N-propyl-4-piperidinyl Ester
The overall synthetic approach can be summarized as:
- Synthesis of the aromatic carboxylic acid intermediate (e.g., 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid) via nitration, reduction, cyclization, and oxidation steps.
- Preparation or procurement of the N-propyl-4-piperidinyl moiety via alkylation or reductive amination of piperidine derivatives.
- Formation of the carbamate ester linkage by coupling the acid intermediate with the piperidine derivative using activated acid derivatives (acid chlorides, chloroformic acid esters).
- Purification and isolation of the final ester product.
Data Table: Summary of Key Preparation Steps and Conditions
| Stage | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| Aromatic acid intermediate synthesis | 3,5-Dimethylnitrobenzene | HNO3/H2SO4 nitration | 3,5-Dimethyl-1,2-dinitrobenzene | High purity, industrially scalable |
| 3,5-Dimethyl-1,2-dinitrobenzene | Pd/C hydrogenation in ethanol | 3,5-Dimethyl-1,2-phenylenediamine | Efficient reduction | |
| 3,5-Dimethyl-1,2-phenylenediamine | Polyphosphoric acid, n-butyric acid | 2-n-propyl-4,6-dimethylbenzimidazole | Cyclization step | |
| 2-n-propyl-4,6-dimethylbenzimidazole | Co salt, acetic acid, air oxidation | 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid | 73.2% yield | |
| Piperidine derivative preparation | 4-Piperidinol or 4-aminopiperidine | N-alkylation with propyl halide or reductive amination | N-propyl-4-piperidine derivative | Moderate to high yield |
| Carbamate ester formation | Acid intermediate + N-propyl-4-piperidine | Acid chloride or chloroformic acid ester coupling | This compound | 55-60% yield typical |
Notes on Reaction Optimization and Industrial Considerations
- The nitration and oxidation steps require careful control to minimize over-nitration and side reactions.
- Hydrogenation using Pd/C is a well-established, scalable method with high selectivity.
- Polyphosphoric acid serves as an effective cyclization medium but requires appropriate handling due to its viscosity and corrosiveness.
- The cobalt-catalyzed air oxidation is mild and environmentally friendly, suitable for large-scale production.
- Carbamate formation via chloroformic acid esters is a reliable method but may require purification to remove urea by-products.
- Solvent recovery and recycling are feasible in these processes, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Carbanilic Acid, 2,6-Dimethyl-, N-Isopropyl-4-Piperidinyl Ester
- Key Difference : The ester group features an isopropyl substituent instead of a linear N-propyl chain.
- Impact: Branching in the isopropyl group may alter lipophilicity and metabolic stability compared to the linear propyl variant.
Carbanilic Acid, m-Chloro-, Isopropyl Ester (Beet-Kleen, Bud-Nip; CAS 101-21-3)
- Structure : Substituted with a meta-chloro group on the phenyl ring and an isopropyl ester.
- Application : Used as a herbicide (e.g., Beet-Kleen). The m-chloro substitution enhances electrophilicity, contrasting with the steric effects of 2,6-dimethyl substitution in the target compound .
Hexyl Phenylcarbamate (CAS 7461-26-9)
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes
- Contradictions in Evidence: Some CAS numbers (e.g., 7461-26-9 for hexyl phenylcarbamate) are inconsistently linked to synonyms across sources .
- Caution in Interpretation : The evidence lacks direct comparative studies; inferences are based on structural analogies and fragmentary data.
Biological Activity
Carbanilic acid derivatives, particularly those containing piperidine moieties, have garnered attention for their diverse biological activities. This article focuses on the compound Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a carbanilic acid backbone with a 2,6-dimethyl substitution and an N-propyl group attached to a piperidine ring. This structural configuration is significant as it influences the compound's biological interactions.
- Acetylcholinesterase Inhibition :
-
Anticancer Activity :
- Some piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell growth and survival . For instance, compounds that interact with IKKb have shown promise in reducing tumor progression by modulating NF-κB activity .
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Alzheimer's Disease Models :
- Cancer Cell Lines :
- Oxidative Stress Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
